molecular formula C12H11NO4 B2794690 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 1500-58-9

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No.: B2794690
CAS No.: 1500-58-9
M. Wt: 233.223
InChI Key: WSNFHSYPFLOBSO-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a chemical compound that features a pyrrolidine-2,5-dione ring attached to a phenylacetic acid moiety

Preparation Methods

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can be compared with similar compounds such as:

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neurology and pain management. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition disrupts neuronal signaling and neurotransmitter release, which can have significant implications for conditions such as epilepsy and chronic pain .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) :

  • Absorption : The compound exhibits high metabolic stability when tested on human liver microsomes.
  • Distribution : It localizes within specific cellular compartments, notably the cytoplasm and nucleus.
  • Metabolism : The primary metabolic pathway involves ester hydrolysis, leading to the formation of phenylacetic acid and other metabolites.
  • Excretion : The compound shows negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms CYP3A4 and CYP2D6 .

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit potent anticonvulsant activities. For instance, a study demonstrated that certain derivatives had effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg in various seizure models . This suggests a promising potential for treating epilepsy.

Antinociceptive Effects

The compound has also been shown to possess antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain responses in formalin-induced tonic pain tests and other pain models .

Case Studies

  • Anticonvulsant Activity : A study involving hybrid compounds derived from this compound reported significant anticonvulsant effects in mouse models. The lead compound showed an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity on L929 cells indicated varying effects based on concentration. At higher concentrations (200 µM), some derivatives exhibited toxic effects while others increased cell viability at lower doses (e.g., 12 µM) .

Table 1: Anticonvulsant Activity of Derivatives

CompoundED50 (mg/kg)Test Type
Compound 2223.7MES
Compound 2222.46 Hz (32 mA)
Compound 2259.4Pentylenetetrazole

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467
12109121

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFHSYPFLOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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